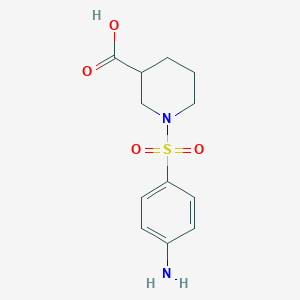

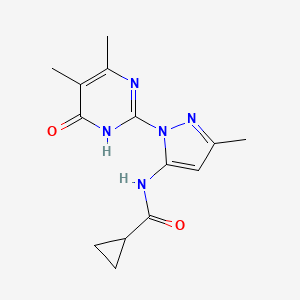

![molecular formula C23H24ClN3OS3 B2483555 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride CAS No. 1330016-73-3](/img/structure/B2483555.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride" often involve complex structures with potential biological activities. These molecules can be synthesized through multi-step chemical reactions, aiming to explore their pharmacological potential or to study their chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules typically involves strategic planning to assemble the molecule efficiently. For example, Janardhan et al. (2014) discussed the synthesis of thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides served as key intermediates for the formation of ring-annulated products, highlighting the importance of electrophilic building blocks in constructing heterocyclic compounds (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their reactivity and potential biological activities. Single crystal X-ray diffraction is often used to confirm the structure of such molecules, providing insights into their stereochemistry and conformation.

Chemical Reactions and Properties

The reactivity of compounds containing multiple functional groups, such as thiazole, pyridine, and acetamide, can vary widely. These compounds can undergo various chemical reactions, including cyclization, substitution, and condensation, to form new heterocyclic compounds with potential biological activities. For instance, Raslan et al. (2016) explored reactions involving N-(5-acetyl-4-methylthiazol-2-yl)-2-cyanoacetamide to yield pyrazole, thiazole, and thiadiazole derivatives, demonstrating the versatility of thiazolyl compounds in synthetic chemistry (Raslan et al., 2016).

Wissenschaftliche Forschungsanwendungen

1. Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition

A derivative, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has been identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This compound's structure-activity relationships were studied, leading to the discovery of more stable analogs resistant to metabolic deacetylation (Stec et al., 2011).

2. Antimicrobial Activity

Research on derivatives of this compound has shown significant antimicrobial properties. One study synthesized various derivatives and evaluated their antimicrobial activity, with some compounds displaying high activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

3. Insecticidal Properties

Derivatives of this compound were also tested for insecticidal properties. One study used N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide derivatives to assess their insecticidal efficacy against Spodoptera littoralis, a common pest in cotton cultivation (Fadda et al., 2017).

4. Anticancer Effects

The PI3K and mTOR dual inhibitor properties of related compounds have led to investigations into their potential as anticancer agents. Some derivatives have shown promising antiproliferative activities against various cancer cell lines, suggesting a potential role in cancer treatment (Xie et al., 2015).

5. Optoelectronic Properties

Compounds containing thiazole-based structures, similar to the one , have been synthesized and investigated for their optoelectronic properties. These studies aim to explore their potential applications in materials science, particularly in the field of conducting polymers (Camurlu & Guven, 2015).

6. Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, related to the compound , have been synthesized and evaluated for Src kinase inhibitory activities. They have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines (Fallah-Tafti et al., 2011).

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-thiophen-2-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS3.ClH/c1-14(2)26-10-9-16-19(13-26)30-23(25-20(27)12-15-6-5-11-28-15)21(16)22-24-17-7-3-4-8-18(17)29-22;/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOVOELDAZBZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CS5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

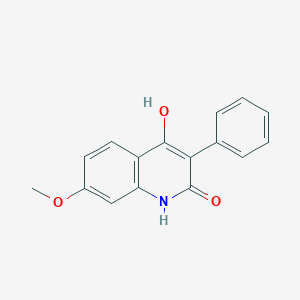

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)

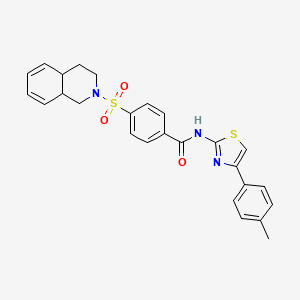

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2483474.png)

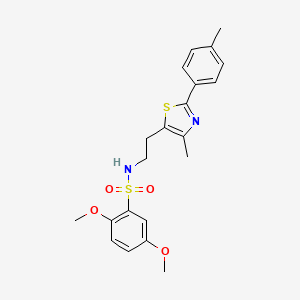

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483480.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)

![2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2483484.png)

![Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride](/img/structure/B2483491.png)

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)